1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine

Triazole Click Chemistry Building Block

SAR inconsistency from unvalidated triazole scaffolds undermines lead optimization. This 1,4-disubstituted-1,2,3-triazole provides a defined N1-alkyl substitution pattern with a free primary amine for systematic derivatization. • Enables acylation, sulfonylation, reductive amination, or urea formation at the amine handle • Phenyltriazole core aligns with published precedents in LPAR antagonism (IC50 18-19 nM) and androgen receptor programs • Supplied at 95% purity with batch-specific CoA for cross-study reproducibility

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13247546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC(CN1C=C(N=N1)C2=CC=CC=C2)N
InChIInChI=1S/C11H14N4/c1-9(12)7-15-8-11(13-14-15)10-5-3-2-4-6-10/h2-6,8-9H,7,12H2,1H3
InChIKeyJERKEMJMSLUFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine: Chemical Identity and Procurement Profile


1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine (CAS 1706457-78-4) is a synthetic small molecule belonging to the 1,4-disubstituted-1,2,3-triazole class, featuring a primary amine side chain linked via a methylene bridge to the N1 position of the triazole ring . Its molecular formula is C11H14N4 with a molecular weight of 202.26 g/mol, and it is commonly supplied as the free base or the hydrochloride salt (CAS 1823247-91-1, MW 238.72 g/mol) . The compound serves as a versatile intermediate and building block for medicinal chemistry programs, particularly as a phenyltriazole scaffold for structure-activity relationship (SAR) exploration and as a precursor for further functionalization of the primary amine handle . Commercial availability typically specifies purity levels of 95% .

Synthetic HandleFree primary amine for acylation, reductive amination, and sulfonylation
Scaffold Identity1,4-disubstituted-1,2,3-triazole core for SAR expansion
Salt Form FlexibilityAvailable as free base or hydrochloride to match assay conditions

Why This Triazole Scaffold Cannot Be Generically Substituted


In the 1,2,3-triazole chemical space, small structural modifications produce large and often unpredictable changes in biological activity. The N1-alkyl substitution pattern—as found in 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine—is distinct from N2-substituted regioisomers; published SAR studies demonstrate that N2-substituted-1,2,3-triazole CB1 receptor antagonists achieve IC50 values <20 nM with CB2/CB1 selectivity >1,000, while N1-substituted analogs differ markedly in potency and selectivity [1]. Similarly, in insect GABA receptor antagonism, 4-substituted-1-phenyl-1,2,3-triazoles consistently outperform 5-substituted regioisomers in competitive binding inhibition [2]. Within phenyltriazole-based anti-inflammatory series, at least four closely related analogs showed greater in vivo potency than diclofenac at 25 mg/kg, demonstrating that even subtle changes to the phenyltriazole core alter pharmacological outcomes [3]. Without direct comparative data, the assumption that a differently substituted triazole or a 1,2,4-triazole analog can replace 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine in a given experimental context carries a high risk of confounding SAR interpretation and invalidating cross-study comparisons.

N1 vs N2 Regioisomers

N1-substituted triazoles may exhibit markedly different potency and selectivity profiles compared to N2-substituted analogs.

1,2,3- vs 1,2,4-Triazole Scaffold

1,2,3-triazoles act as amide bond bioisosteres with distinct metabolic stability; 1,2,4-triazoles show different pharmacophore behavior.

Primary Amine vs N-Alkylated Analogs

Free amine is essential for downstream derivatization; N-methyl or N-acetyl analogs cannot serve as reactive handles.

Differentiation Evidence Against Key Structural Comparators


Primary Amine Handle vs. N-Alkylated Analogs for Downstream Derivatization

1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine possesses a free primary amine group, which is a critical differentiator for procurement when the intended application is downstream derivatization via acylation, reductive amination, or sulfonylation. This structural feature is absent in N-methylated analogs such as N-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS 1824273-58-6), where the amine is methyl-capped and therefore cannot serve as a primary amine nucleophile . In published SAR programs exploring monoamine oxidase B inhibitors, the presence of a free propargylamine group at the C4-side chain of the triazole ring was essential for irreversible inhibition, with a lead compound achieving a MAO-B IC50 of 3.54 μM and a selectivity index of 27.7 over MAO-A; N-methyl capping of this amine would abolish the irreversible binding mechanism [1]. While these data derive from a different substitution pattern (C4-alkyl rather than N1-alkyl), they illustrate a well-established SAR principle within the triazole-amine chemical space: the primary amine functionality is a non-substitutable reactive handle, and the procurement choice between the free amine and its N-methylated counterpart is determined by the intended downstream chemistry, not by interchangeable biological equivalence.

Amine Handle vs N-Alkyl
Class-level
Primary amine enables acylation, reductive amination, sulfonylation. N-methyl analog (CAS 1824273-58-6) is methyl-capped and unreactive.
Procurement choice is determined by intended downstream chemistry, not biological equivalence.
MAO-B irreversible inhibition requires free amine; N-methylation abolishes activity (class SAR).
Triazole Click Chemistry Building Block Functionalization

1,2,3-Triazole vs. 1,2,4-Triazole Scaffold Properties and Binding Modes

The 1,2,3-triazole ring in 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine constitutes a distinct pharmacophore compared to its 1,2,4-triazole isomer (e.g., 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, CAS 883545-31-1). The positional arrangement of nitrogen atoms in the 1,2,3-triazole confers different electronic properties, dipole moment, and hydrogen-bonding capacity, which directly affect target binding and metabolic stability . Published evidence demonstrates that 1,2,3-triazoles exhibit distinct electronic properties and binding modes compared to 1,2,4-triazoles, and the 1,2,4-triazole ring acts as a bioisostere of amides and esters, whereas the 1,2,3-triazole is more commonly employed as a bioisostere of the amide bond itself with differing metabolic stability profiles . In CB1 receptor antagonist programs, 1,2,3-triazole derivatives achieved potent activity with IC50 values <20 nM and excellent selectivity (CB2/CB1 >1,000), whereas 1,2,4-triazole analogs in similar programs have shown different potency and selectivity landscapes [1]. While direct quantitative head-to-head data between these two specific isomers in identical assay systems are not available, the documented differential metabolic and binding behavior constitutes a class-level justification for deliberate procurement of the 1,2,3-triazole scaffold when program SAR is built around the 1,2,3-triazole core.

1,2,3- vs 1,2,4-Triazole
Class-level
1,2,3-triazoles are amide bond bioisosteres; 1,2,4-triazoles mimic amides/esters with differing metabolic and binding profiles.
Scaffold selection depends on program pharmacophore requirements; isomer swap may invalidate SAR correlations.
Direct head-to-head data for this pair not available; class-level inference from CB1 and other series.
Bioisostere Heterocycle Triazole Isomer Drug Design

N1-Substitution Regioisomer vs. Alternative Triazole Substitution Patterns

The target compound is an N1-substituted 4-phenyl-1,2,3-triazole, where the propan-2-amine group is attached to the N1 position of the triazole ring. In a comprehensive SAR study of insect GABA receptor antagonists, 4-substituted-1-phenyl-1H-1,2,3-triazoles were found to be more potent competitive inhibitors than the corresponding 5-substituted regioisomers across all receptor subtypes tested (housefly, rat, and human β3 GABA receptors) [1]. The 4-cyclohexyl analog showed the highest selectivity with a 185-fold preference for housefly over rat GABA receptors [1]. While this study examined C4/C5 substitution rather than N1/N2 substitution, it demonstrates the broader principle that the position of substitution on the 1,2,3-triazole ring is a critical determinant of biological activity. In CB1 receptor antagonist series, N2-substituted-1,2,3-triazoles were reported as more potent ligands than unsymmetrical analogs, with the most potent compounds achieving IC50 <20 nM and CB2/CB1 selectivity exceeding 1,000 [2]. These findings collectively indicate that N1-substituted, N2-substituted, C4-substituted, and C5-substituted triazole regioisomers are not functionally interchangeable; the specific N1-substitution pattern of 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine defines its biological recognition properties in ways that cannot be replicated by alternative regioisomers.

N1 Substitution Position
Class-level
C4-substituted 1-phenyltriazoles more potent than C5 regioisomers across insect, rat, and human GABA receptors (class evidence). N2-substituted CB1 ligands show distinct IC₅₀ profiles.
N1-specific regioisomer must be sourced; even positional isomerism alters target binding quantitatively.
185-fold selectivity shift observed for C4 vs C5 in insect GABA model (class-level).
Regioisomer Structure-Activity Relationship GABA Receptor Triazole

Hydrochloride Salt vs. Free Base for Solubility and Formulation

1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine is commercially available as both the free base (CAS 1706457-78-4, MW 202.26) and the hydrochloride salt (CAS 1823247-91-1, MW 238.72) . The hydrochloride salt generally exhibits enhanced aqueous solubility compared to the free base, a property critical for in vitro assays conducted in aqueous buffer systems and for in vivo dosing formulations. In a related class of phenyl-1H-1,2,3-triazole anti-inflammatory compounds, solubility and formulation were key factors influencing in vivo efficacy outcomes in the xylene-induced ear edema model in mice, where compounds were administered at 25 mg/kg and compared against diclofenac [1]. While no direct solubility comparison between the free base and HCl salt of this specific compound has been published, the procurement decision between salt forms carries practical consequences: the HCl salt is preferred for aqueous biological assays where solubility-limited false negatives are a concern, whereas the free base is preferred for organic synthesis reactions requiring anhydrous conditions or base-sensitive chemistry.

HCl Salt vs Free Base
Class-level
HCl salt (MW 238.72) typically provides higher aqueous solubility than free base (MW 202.26). Both purity ≥95%.
HCl salt suits aqueous biological assays; free base preferred for anhydrous or base-sensitive chemistry.
No direct solubility comparison published for this compound; general salt-form expectation.
Salt Form Solubility Formulation Procurement

Best Application Scenarios Based on Current Evidence


Medicinal Chemistry Library Synthesis via Amine Functionalization

The free primary amine of 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine makes it ideally suited as a core scaffold for generating diverse compound libraries through acylation, sulfonylation, reductive amination, or urea formation [1]. In programs targeting receptors where phenyltriazole SAR precedents exist—such as LPAR antagonism (where patent US9321738 discloses N-alkyltriazole compounds with IC50 values of 18–19 nM at human LPA1 [2]) or androgen receptor antagonism (where 1,4-substituted-N-phenyltriazoles demonstrated IC50 values of 40–50 μM against LNCaP cells [3])—this compound can serve as a starting amine for systematic SAR expansion of the amine side chain.

Click Chemistry Intermediate for Bioconjugation

The 1,2,3-triazole core is the product of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, and compounds bearing this core with a free amine handle are valuable intermediates for constructing hybrid molecules. 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine can be conjugated to carboxyl-containing biomolecules, fluorophores, or polymer supports via amide bond formation at the primary amine, enabling applications in chemical biology probe development [1]. This contrasts with N-methylated or N-acetylated analogs where the amine is unavailable for conjugation chemistry.

Neuroscience Drug Discovery Targeting MAO or Cholinesterase

Published SAR from the 1,2,3-triazole class demonstrates that triazole-amine hybrids can achieve submicromolar to low micromolar MAO-B inhibition with meaningful selectivity over MAO-A (selectivity index of 27.7 for a representative lead compound) [1]. Similarly, 1,2,3-triazole-containing hybrids have been extensively investigated as acetylcholinesterase and butyrylcholinesterase inhibitors for Alzheimer's disease research [2]. Although 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine itself has not been directly profiled in these assays, its structural features—phenyltriazole core with an amine-bearing side chain—align with the pharmacophoric requirements identified in these programs, positioning it as a logical procurement choice for neuroscience-focused medicinal chemistry campaigns.

Anti-Inflammatory and Anticancer Phenotypic Screening

Phenyl-1H-1,2,3-triazole analogs have demonstrated in vivo anti-inflammatory activity superior to diclofenac at 25 mg/kg in mouse ear edema models, with at least four analogs (2a, 2b, 2c, 4a) showing more potent effects than the reference NSAID [1]. In cytotoxicity screening, 4-phenyltriazole derivatives (e.g., compound 5a) have shown IC50 values of 9.07 μM against HepG2 hepatocellular carcinoma cells, outperforming etoposide in the same assay [2]. These class-level data support the inclusion of 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-2-amine as a candidate for phenotypic screening decks in anti-inflammatory and anticancer drug discovery, with the understanding that the primary amine side chain provides a synthetic vector for further optimization of potency and selectivity.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Primary amine reactivity for derivatization
Acylation/amination yield and scope; purity after modification
Click Chemistry Bioconjugation
Free amine conjugation handle
Amide bond formation with biomolecules under mild conditions
Neuroscience Target Screening
Phenyltriazole-amine pharmacophore alignment
MAO-B/A selectivity assays; cholinesterase inhibition profiling
Phenotypic Screening (Anti-inflammatory/Anticancer)
1,2,3-triazole core with synthetic vector
Model-based anti-inflammatory endpoints; cytotoxicity panel response
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